

Application Notes and Protocols: Techniques for Measuring ENT-C225 Efficacy In Vitro

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Compound of Interest		
Compound Name:	ENT-C225	
Cat. No.:	B15139658	Get Quote

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Introduction

ENT-C225 is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of the EGFR signaling pathway is a critical driver in the proliferation and survival of various cancer cells. These application notes provide a comprehensive guide to the in-vitro evaluation of **ENT-C225**, outlining key assays to determine its potency and mechanism of action. The following protocols are designed to deliver robust and reproducible data for the characterization of **ENT-C225**'s anti-cancer efficacy.

The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][2][3] This phosphorylation creates docking sites for adaptor proteins, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation and survival.[1] [2][4] **ENT-C225** is designed to inhibit this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.

Data Presentation

Table 1: In Vitro Efficacy of ENT-C225 on Cell Viability



Cell Line	EGFR Status	IC ₅₀ (nM) of ENT-C225 after 72h
A431	Wild-type (amplified)	50 ± 8
HCC827	Exon 19 deletion	15 ± 4
H1975	L858R + T790M	1500 ± 200
MDA-MB-231	Wild-type (low expression)	> 10,000

 IC_{50} values represent the concentration of **ENT-C225** required to inhibit cell growth by 50% and are presented as mean \pm standard deviation from three independent experiments.

Table 2: Effect of ENT-C225 on Apoptosis in A431 Cells

Treatment (24h)	Concentration	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)	-	4.2 ± 1.1	2.5 ± 0.8
ENT-C225	50 nM (IC50)	25.8 ± 3.5	10.3 ± 2.1
ENT-C225	100 nM (2x IC50)	45.1 ± 4.2	22.7 ± 3.3

% of apoptotic cells are presented as mean \pm standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of A431 Cells Treated with ENT-C225

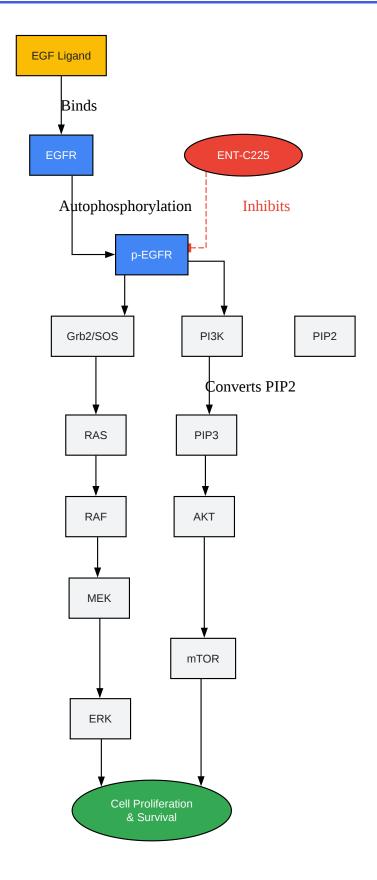


Treatment (24h)	Concentration	% Cells in G0/G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)	-	55.3 ± 4.1	28.9 ± 3.2	15.8 ± 2.5
ENT-C225	50 nM (IC₅o)	75.1 ± 5.3	12.5 ± 2.8	12.4 ± 2.1
ENT-C225	100 nM (2x IC ₅₀)	82.4 ± 4.9	8.3 ± 1.9	9.3 ± 1.7

% of cells in each phase of the cell cycle are presented as mean \pm standard deviation from three independent experiments.

Mandatory Visualizations

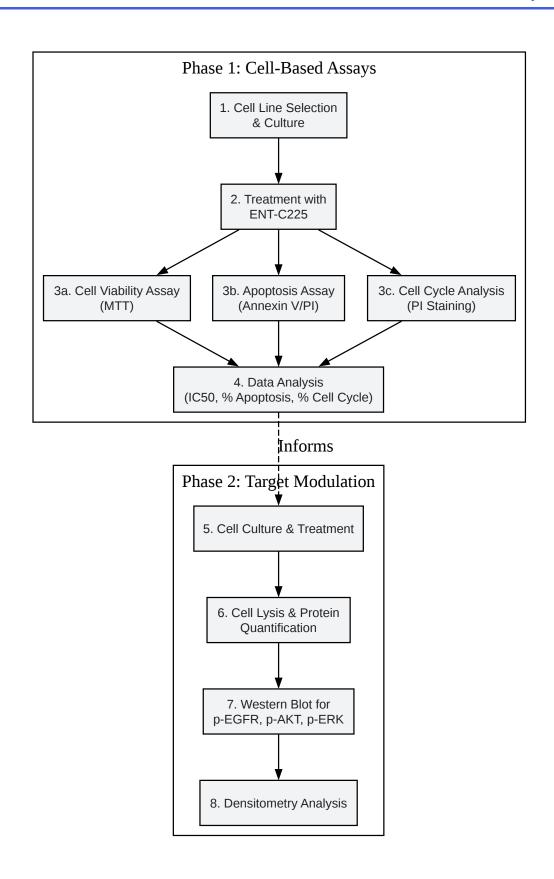




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Caption: ENT-C225 inhibits EGFR autophosphorylation, blocking downstream signaling.





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Caption: Workflow for in vitro efficacy testing of ENT-C225.



Experimental Protocols Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

Materials:

- Cancer cell lines (e.g., A431, HCC827)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- ENT-C225 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete culture medium and incubate overnight.[7]
- Compound Treatment: Prepare serial dilutions of ENT-C225 in culture medium. Replace the medium in the wells with 100 μL of the ENT-C225 dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]



- Solubilization: Carefully remove the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals.[8]
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[9][10] Propidium lodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[9]

Materials:

- Cancer cell lines
- 6-well plates
- ENT-C225 stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

- Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat cells with **ENT-C225** at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.
- Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.



- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11] Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC and 5 μL of PI.[11]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[14]

Materials:

- Cancer cell lines
- 6-well plates
- ENT-C225 stock solution
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ENT-C225 for 24
 hours as described for the apoptosis assay.
- Cell Harvesting: Harvest the cells and wash with cold PBS.



- Fixation: Resuspend the cell pellet in 400 μL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least 30 minutes. [14]
- Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 450 μ L of PI staining solution.[14]
- Incubation: Incubate for 15-30 minutes at room temperature in the dark.
- Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate
 a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for Phospho-EGFR

Western blotting is used to assess the effect of **ENT-C225** on the phosphorylation status of EGFR and its downstream targets, providing a direct measure of target engagement and inhibition.[15][16]

Materials:

- Cancer cell lines (e.g., A431)
- ENT-C225 stock solution
- Human Epidermal Growth Factor (EGF)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR (Y1068), anti-total EGFR, anti-p-AKT, anti-p-ERK, and a loading control like β-actin)



- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

- Cell Culture and Treatment: Seed A431 cells and grow to 70-80% confluency. Serum-starve
 the cells for 12-24 hours.[16] Pre-treat cells with various concentrations of ENT-C225 for 2
 hours. Stimulate with 100 ng/mL EGF for 15 minutes.[16]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[17]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
- SDS-PAGE and Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
 [18] Transfer the separated proteins to a PVDF membrane. [18]
- · Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[16]
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein and then to the loading control.



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